Kinetic Stability of Oxaziridin-2-ol Ring vs. Isoelectronic Cyclopropane
Oxaziridin-2-ol (N-hydroxyoxaziridine) demonstrates an unusual kinetic stability toward ring opening when compared to its isoelectronic counterpart, cyclopropane (C₃H₆) [1]. While specific quantitative rate constants or activation barriers for ring opening of Oxaziridin-2-ol are not reported in the primary literature, computational studies and gas-phase detection confirm that the three-membered oxaziridine ring is remarkably persistent, contradicting expectations based on simple strain-energy considerations. This differential stability profile defines a benchmark for exploring decomposition mechanisms in energetic materials [1].
| Evidence Dimension | Kinetic stability toward ring opening |
|---|---|
| Target Compound Data | Unusual kinetic stability (gas-phase detection achieved; ring does not spontaneously collapse) [1] |
| Comparator Or Baseline | Cyclopropane (C₃H₆) – isoelectronic three-membered ring |
| Quantified Difference | Qualitative observation: Oxaziridin-2-ol exhibits greater kinetic stability than expected for a strained heterocycle; no quantitative rate constant reported. |
| Conditions | Gas-phase detection and electronic structure calculations [1] |
Why This Matters
Procurement of a strained-ring compound that exhibits unanticipated kinetic stability enables experimental studies of decomposition mechanisms and provides a stable yet reactive scaffold for synthetic applications that would be precluded by rapid ring-opening of analogs.
- [1] Singh, S. K.; Tsai, T.-Y.; Sun, B.-J.; Chang, A. H. H.; Mebel, A. M.; Kaiser, R. I. Gas Phase Identification of the Elusive N-Hydroxyoxaziridine (c-H2CON(OH)): A Chiral Molecule. J. Phys. Chem. Lett. 2020, 11, 5383–5389. DOI: 10.1021/acs.jpclett.0c01277. View Source
